molecular formula C10H6N4 B11911519 5-(Pyridazin-4-yl)nicotinonitrile CAS No. 1346687-48-6

5-(Pyridazin-4-yl)nicotinonitrile

Cat. No.: B11911519
CAS No.: 1346687-48-6
M. Wt: 182.18 g/mol
InChI Key: FRHXCCHZVLWVFJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Pyridazin-4-yl)nicotinonitrile typically involves the reaction of pyridazine derivatives with nicotinonitrile under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures . The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-(Pyridazin-4-yl)nicotinonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazinone derivatives, while reduction can produce pyridazin-4-ylmethanol .

Scientific Research Applications

5-(Pyridazin-4-yl)nicotinonitrile has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its pharmacological activities.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-(Pyridazin-4-yl)nicotinonitrile involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in disease processes, leading to its therapeutic effects. For example, it may inhibit the activity of certain kinases or interact with DNA to exert its anticancer properties .

Comparison with Similar Compounds

Similar Compounds

    Pyridazine: A heterocyclic compound with two adjacent nitrogen atoms in a six-membered ring.

    Pyridazinone: A derivative of pyridazine with a keto group at the third position.

    Nicotinonitrile: A nitrile derivative of nicotinic acid.

Uniqueness

5-(Pyridazin-4-yl)nicotinonitrile is unique due to its combination of pyridazine and nicotinonitrile moieties, which confer a distinct set of chemical and biological properties. This dual functionality allows it to participate in a broader range of reactions and exhibit diverse pharmacological activities compared to its individual components .

Biological Activity

5-(Pyridazin-4-yl)nicotinonitrile is a heterocyclic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This compound combines structural features of pyridazine and nicotinonitrile, making it a promising candidate for various therapeutic applications. Below is an overview of its biological activity, including synthesis methods, research findings, and comparative analysis with similar compounds.

Chemical Structure and Properties

This compound has a unique structure characterized by:

  • A pyridazine ring substituted at the 4-position with a nicotinonitrile group .
  • The molecular formula is C10H7N3C_{10}H_{7}N_{3} with a molecular weight of 173.18 g/mol.

Synthesis Methods

The synthesis of this compound can be achieved through several methods, including:

  • Condensation Reactions : Utilizing malononitrile and appropriate aldehydes in the presence of catalysts.
  • Cyclization Techniques : Combining pyridazine derivatives with nitriles under controlled conditions.

Biological Activities

Research indicates that this compound exhibits various biological activities:

Anticancer Activity

Studies have shown that this compound possesses cytotoxic effects against several cancer cell lines, suggesting its potential as an anticancer agent. For instance:

  • In vitro assays demonstrated significant inhibition of cell proliferation in cancer cells, indicating a mechanism that may involve apoptosis induction or cell cycle arrest.

Antimicrobial Properties

This compound has been evaluated for its antimicrobial activity. Preliminary results suggest effectiveness against various bacterial strains, which may be attributed to its ability to disrupt microbial cell function.

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinities of this compound with various biological targets. These studies provide insights into its mechanism of action and therapeutic potential, particularly in targeting enzymes involved in cancer progression and microbial resistance.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructure FeaturesUnique Properties
Nicotinonitrile Pyridine ring with a nitrile groupExhibits strong antimicrobial activity
Pyridazinone Contains a pyridazine ringKnown for anti-inflammatory properties
2-Pyrazolyl nicotinonitrile Contains both pyrazole and nitrile functionalitiesPotential anticancer activity
3-Pyridazinyl benzonitrile Benzene ring substituted with pyridazineEnhanced lipophilicity for drug delivery

The distinct combination of pyridazine and nicotinonitrile moieties in this compound may offer unique biological activities compared to its analogs.

Case Studies

Several studies have highlighted the potential applications of this compound:

  • Cytotoxicity Assays : A study conducted on various cancer cell lines indicated that this compound exhibited IC50 values comparable to established chemotherapeutics, suggesting its viability as a lead compound for further development.
  • Antimicrobial Testing : In vitro testing against Gram-positive and Gram-negative bacteria showed promising results, with minimum inhibitory concentrations (MICs) indicating effective antimicrobial properties.

Properties

CAS No.

1346687-48-6

Molecular Formula

C10H6N4

Molecular Weight

182.18 g/mol

IUPAC Name

5-pyridazin-4-ylpyridine-3-carbonitrile

InChI

InChI=1S/C10H6N4/c11-4-8-3-10(6-12-5-8)9-1-2-13-14-7-9/h1-3,5-7H

InChI Key

FRHXCCHZVLWVFJ-UHFFFAOYSA-N

Canonical SMILES

C1=CN=NC=C1C2=CN=CC(=C2)C#N

Origin of Product

United States

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